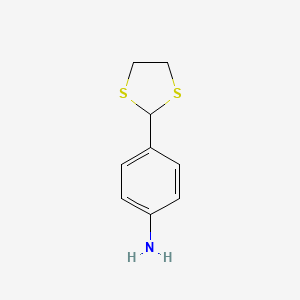

4-(1,3-Dithiolan-2-yl)aniline

Overview

Description

“4-(1,3-Dithiolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NS2 . It has a molecular weight of 197.33 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4-(1,3-Dithiolan-2-yl)aniline” is 1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “4-(1,3-Dithiolan-2-yl)aniline” are not available, it’s known that analogs of p-Aminophenyl arsenoxide (p-APAO), such as “4-(1,3,2-dithiarsolan-2-yl)aniline” (p-APDTAs), have shown improved cytotoxicity toward several solid tumor cell lines with lower toxicity to normal cells .Physical And Chemical Properties Analysis

“4-(1,3-Dithiolan-2-yl)aniline” is a powder at room temperature . It has a melting point of 57-59°C .Scientific Research Applications

Synthesis of Organic Conductors

4-(1,3-Dithiolan-2-yl)aniline is a precursor in the synthesis of tetrathiafulvalenes (TTFs), which are essential in creating organic conductors . These materials have high electrical conductivity and are used in the development of organic transistors and solar cells.

Antimicrobial Agents

Derivatives of 1,3-dithiolane, such as 4-(1,3-Dithiolan-2-yl)aniline, have shown antimicrobial activities . They are studied for their potential use in combating various bacterial and fungal infections.

Anti-HIV Medications

Research has indicated that 1,3-dithiolane derivatives exhibit anti-HIV properties . This makes 4-(1,3-Dithiolan-2-yl)aniline a valuable compound for developing medications aimed at treating or managing HIV.

Inhibitors of Human Hepatic Cytochrome P450

This compound is used as a selective inhibitor of human hepatic cytochrome P450 . By inhibiting this enzyme, researchers can study drug metabolism and the effects of various substances on the liver.

Molecular Switches

The 1,3-dithiolan-2-iminium salts derived from 4-(1,3-Dithiolan-2-yl)aniline are used to obtain molecular switches . These switches are pivotal in the field of molecular electronics, where they can control the flow of electrical current at a molecular level.

Antimelanogenic Agents

Studies have explored the antimelanogenic effects of 1,3-dithiolane derivatives . These compounds can potentially be used in treatments for conditions like hyperpigmentation, offering a new approach to skin care.

Chemical Building Blocks

As a chemical building block, 4-(1,3-Dithiolan-2-yl)aniline is used in various synthetic pathways to create complex molecules for research and industrial applications .

Material Science Research

In material science, this compound contributes to the development of new materials with unique properties, such as enhanced durability or specialized conductive capabilities .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-(1,3-Dithiolan-2-yl)aniline is the promyelocytic leukemia–retinoic acid receptor alpha (PML–RARα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the promyelocytic leukemia (PML) gene and the retinoic acid receptor alpha (RARα) gene . It is found in over 98% of cases of human acute promyelocytic leukemia (APL) .

Mode of Action

4-(1,3-Dithiolan-2-yl)aniline interacts with the PML–RARα fusion protein in a similar manner to arsenic trioxide . It is capable of covalently modifying a cysteine-rich region of the PML moiety of the PML–RARα fusion protein . This leads to proteasome-dependent degradation of the oncogenic PML–RARα fusion protein .

Biochemical Pathways

The degradation of the PML–RARα fusion protein disrupts the proliferation of APL cells .

Pharmacokinetics

It is noted that organic arsenic compounds like 4-(1,3-dithiolan-2-yl)aniline provide better options for pharmaceutical optimization compared to arsenic trioxide .

Result of Action

The result of the action of 4-(1,3-Dithiolan-2-yl)aniline is the improved cytotoxicity toward several solid tumor cell lines with lower toxicity to normal cells . This suggests a feasible approach to improve the therapeutic index of arsenic-containing compounds as chemotherapeutic agents .

Action Environment

It’s worth noting that the compound’s storage temperature is room temperature , which may suggest its stability under normal environmental conditions.

properties

IUPAC Name |

4-(1,3-dithiolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTRNWONBRLAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380909 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dithiolan-2-yl)aniline | |

CAS RN |

94838-73-0 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

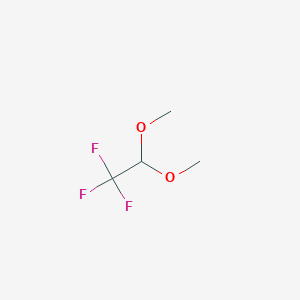

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

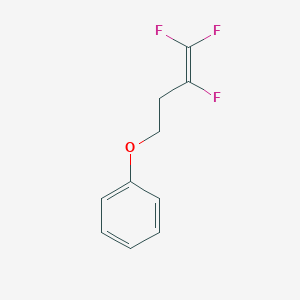

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)